molecular formula C18H20N2O2S B2402287 (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1904167-76-5

(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2402287
CAS RN: 1904167-76-5
M. Wt: 328.43
InChI Key: QPIFTWLGFUQYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting the COX enzyme, this compound reduces the production of these inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to exhibit low toxicity, making it a safe candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is its potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone. One direction is to further investigate its potential applications in the treatment of chronic pain and inflammation. Another direction is to explore its potential as a cancer therapy. Additionally, further research can be conducted to improve its solubility and bioavailability, making it easier to work with in lab experiments. Finally, the development of new derivatives of this compound can be explored to improve its potency and selectivity.

Synthesis Methods

The synthesis method of (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves several steps. The first step involves the preparation of 3-pyridinylmethanol, which is then reacted with 3-bromo-1-(thiophen-2-yl)cyclopentene to form 3-(pyridin-3-yloxy)-1-(thiophen-2-yl)cyclopentene. The final step involves the reaction of 3-(pyridin-3-yloxy)-1-(thiophen-2-yl)cyclopentene with azetidine-1-carboxylic acid to form (3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone.

Scientific Research Applications

(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(18(7-1-2-8-18)16-6-4-10-23-16)20-12-15(13-20)22-14-5-3-9-19-11-14/h3-6,9-11,15H,1-2,7-8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIFTWLGFUQYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)OC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-3-yloxy)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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